molecular formula C9H8O3 B134846 3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one CAS No. 857054-07-0

3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one

Cat. No. B134846
CAS RN: 857054-07-0
M. Wt: 164.16 g/mol
InChI Key: LVIAGZUAWKSKRF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one is a chemical compound with the molecular formula C9H8O3 . It has an average mass of 164.158 Da and a monoisotopic mass of 164.047348 Da . It is also known by the alternate name KAR3 .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 398.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 168.3±17.8 °C . The index of refraction is 1.565, and it has a molar refractivity of 42.0±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Germination Promotion in Plants

3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one has been identified as a significant compound in smoke responsible for promoting seed germination in various plant species. This compound is one of the alkyl substituted variants present in smoke, contributing to the overall germination-promoting activity of crude smoke extracts. It's crucial in agriculture and horticulture for enhancing seedling vigor and germination rates (Flematti, Ghisalberti, Dixon, & Trengove, 2009).

Synthesis for Agricultural Applications

The synthesis of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one and its analogues has been explored for potential applications in agriculture. These compounds can be synthesized from pyromeconic acid and are significant due to their role in stimulating seed germination in fire-dependent and independent plant species. This synthesis is vital for the development of agricultural technologies that utilize smoke-derived compounds (Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Non-Toxic and Genotoxic Effects

Studies evaluating the genotoxic effects of 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one have found no mutagenic activity in various tests. This is significant for its potential wide use as a germination promoter and growth stimulant in various environmental sectors. The absence of toxic and genotoxic effects at the concentrations tested makes it a safer option for widespread agricultural and horticultural applications (Verschaeve, Maes, Light, & van Staden, 2006).

Post-Germination Effects and Plant Growth Promotion

The compound exhibits dynamic stimulatory effects at post-germination levels, potentially being used as a plant growth promoter. It has been shown to improve root and shoot growth in maize, suggesting its use as a seed priming agent for better crop establishment (Staden, Sparg, Kulkarni, & Light, 2006).

properties

IUPAC Name

3,5-dimethylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-3-7-6(2)9(10)12-8(7)4-11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIAGZUAWKSKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)OC2=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296628
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one

CAS RN

857054-07-0
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857054-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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